(-)-α-Kainic Acid Lithium Salt
Beschreibung
(-)-α-Kainic Acid Lithium Salt is a chemically modified form of kainic acid, a naturally occurring neuroexcitatory amino acid derived from the red seaweed Palmaria palmata (commonly known as dulse) . Kainic acid is a potent agonist of ionotropic glutamate receptors, particularly kainate receptors, and is widely used in neuroscience research to model excitotoxicity, seizures, and neurodegenerative diseases such as Huntington’s disease (HD) . The lithium salt form enhances the compound’s solubility and stability in aqueous solutions, making it suitable for in vitro and in vivo studies. Lithium, a well-documented neuroprotective agent, modulates intracellular signaling pathways such as glycogen synthase kinase-3β (GSK-3β) and downregulates pro-apoptotic factors like AP-1 DNA binding in excitotoxicity models . This combination positions (-)-α-Kainic Acid Lithium Salt as a unique tool for studying the interplay between excitatory neurotransmission and neuroprotection.
Eigenschaften
Molekularformel |
C₁₀H₁₄LiNO₄ |
|---|---|
Molekulargewicht |
219.16 |
Synonyme |
Lithium 2-((2S,3S,4S)-2-carboxy-4-(prop-1-en-2-yl)pyrrolidin-3-yl)acetate; |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Kainic Acid Derivatives and Salts
Key Findings :
Neuroprotective Agents in Excitotoxicity Models
Key Findings :
Other Glutamate Receptor Agonists/Antagonists
Key Findings :
- (-)-α-Kainic Acid Lithium Salt’s receptor specificity (kainate > AMPA/NMDA) distinguishes it from broader-spectrum glutamate modulators .
Data Tables
Table 2: Lithium’s Neuroprotective Effects in Excitotoxicity Models
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying (-)-α-Kainic Acid Lithium Salt in biological samples, and how can researchers validate their accuracy?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity. Validation requires calibration curves using certified reference standards, spike-and-recovery experiments to assess matrix effects, and inter-day/intra-day precision tests (relative standard deviation <15%) . For example, in P. palmata studies, dry weight normalization is critical to account for moisture variability .
Q. How does the solubility of (-)-α-Kainic Acid Lithium Salt influence its experimental applications in neuropharmacology?
- Methodological Answer : The salt’s solubility in aqueous buffers (e.g., PBS or artificial cerebrospinal fluid) determines its bioavailability in in vitro and in vivo models. Researchers should pre-test solubility under physiological pH (7.4) and temperature (37°C) using techniques like dynamic light scattering. Insoluble aggregates may require sonication or co-solvents (e.g., DMSO ≤0.1%) while monitoring neurotoxicity artifacts .
Q. What are the critical steps in synthesizing (-)-α-Kainic Acid Lithium Salt from natural sources like P. palmata?
- Methodological Answer : Extraction involves freeze-drying algal biomass, followed by acidified methanol extraction. Purification employs ion-exchange chromatography to isolate the kainate moiety, with lithium counterion exchange via titration (monitored by NMR for purity ≥95%). Yield optimization requires strain selection, as concentrations vary from trace levels to 560 µg/g dry weight .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported kainic acid concentrations across P. palmata studies?
- Methodological Answer : Discrepancies (e.g., 560 µg/g vs. 10,000 µg/g in mutant strains) arise from methodological variability. Standardized protocols for sample preparation (e.g., freeze-drying vs. oven-drying), analytical calibration, and strain authentication (via DNA barcoding) are essential. Cross-lab validation using shared reference materials can harmonize data .
Q. What experimental design considerations are critical for studying (-)-α-Kainic Acid Lithium Salt’s neurotoxicity in rodent models?
- Methodological Answer : Dose-response studies must account for batch-to-batch variability in the compound’s purity. Intraperitoneal injection protocols should include:
- Positive controls : Glutamate receptor agonists (e.g., NMDA).
- Behavioral endpoints : Seizure latency and severity scoring (Racine scale).
- Histopathology : Post-mortem hippocampal neuron quantification (e.g., Cresyl Violet staining) .
- Statistical power : ≥8 animals/group to detect 30% effect size (α=0.05, β=0.2) .
Q. How can lipidomics and transcriptomics be integrated to elucidate (-)-α-Kainic Acid Lithium Salt’s mechanism in neurodegenerative models?
- Methodological Answer : A modular workflow includes:
- Tissue lipidomics : Extract lipids using methyl-tert-butyl ether/methanol, profile via LC-MS/MS with MRM transitions (e.g., m/z 524.5→184.1 for phosphatidylcholines) .
- Transcriptomics : RNA sequencing of hippocampal tissue, validated by qPCR for glutamate receptors (e.g., GluK1).
- Data integration : Use pathway analysis tools (e.g., MetaboAnalyst, STRING) to link lipid peroxidation markers (e.g., 4-HNE) with oxidative stress-related genes (e.g., SOD1, GPX4) .
Data Contradiction & Validation
Q. Why do some studies report trace levels of 1-hydroxykainic acid in P. palmata, while others detect none?
- Methodological Answer : Detection limits depend on extraction solvents (acetonitrile vs. methanol) and LC-MS/MS sensitivity. Researchers should:
- Optimize ionization parameters : ESI-positive mode with declustering potential ≥80 eV.
- Use deuterated internal standards : Correct for ion suppression.
- Replicate analyses : ≥3 technical replicates to confirm absence/presence .
Tables for Reference
Table 1 : Reported (-)-α-Kainic Acid Concentrations in P. palmata
| Source | Concentration (µg/g dry weight) | Method Used |
|---|---|---|
| Ramsey et al. (1994) | Up to 10,000 (mutant strains) | HPLC-UV |
| Mouritsen et al. (2013) | 0.22–130 | LC-MS/MS |
| Recent EU Market Study | Trace–560 | LC-MS/MS (validated) |
| Data synthesized from |
Table 2 : Critical Parameters for Neurotoxicity Assays
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
